molecular formula C18H14N2O6S2 B2390678 (Z)-4-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 324566-88-3

(Z)-4-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No. B2390678
CAS RN: 324566-88-3
M. Wt: 418.44
InChI Key: ZLRIKBKFZDQPKP-GDNBJRDFSA-N
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Description

(Z)-4-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a useful research compound. Its molecular formula is C18H14N2O6S2 and its molecular weight is 418.44. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antiproliferative Effects

Synthesis and Anticancer Activity : Novel thioxothiazolidin-4-one derivatives, which share structural similarities with the specified compound, have shown promising in vivo anticancer and antiangiogenic effects against transplantable mouse tumors. These compounds significantly reduce tumor volume and cell number while increasing the lifespan of tumor-bearing mice. They also exhibit strong antiangiogenic effects, suggesting potential as candidates for anticancer therapy (Chandrappa et al., 2010).

Cytotoxicity and Apoptosis Induction : Thiazolidinone derivatives have been evaluated for their cytotoxicity and ability to induce apoptosis in human leukemia cells. The study found that these compounds exhibit moderate to strong antiproliferative activity in a cell cycle stage-dependent and dose-dependent manner. Certain derivatives showed potent anticancer activity, highlighting the importance of structural modifications for enhancing anticancer properties (Chandrappa et al., 2009).

Chemical Synthesis and Characterization

Synthesis of Dinitro-Substituted Compounds : Research on the synthesis of dinitro-substituted furans, thiophenes, and azoles, including methodologies for direct nitration, provides insights into the chemical manipulation of compounds structurally related to the specified chemical. These methods offer potential pathways for creating novel derivatives with enhanced biological or chemical properties (Katritzky et al., 2008).

Antimicrobial Activities of Organotin(IV) Derivatives : A study on the synthesis and characterization of new di- and triorganotin(IV) carboxylates derived from a Schiff base related to the specified compound revealed significant in vitro antimicrobial activities. These complexes showed higher biocide activity compared to control drugs against various fungi and bacteria, suggesting their potential as antimicrobial agents (Dias et al., 2015).

properties

IUPAC Name

4-[(5Z)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O6S2/c21-16(22)6-3-9-19-17(23)15(28-18(19)27)10-11-7-8-14(26-11)12-4-1-2-5-13(12)20(24)25/h1-2,4-5,7-8,10H,3,6,9H2,(H,21,22)/b15-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRIKBKFZDQPKP-GDNBJRDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.